molecular formula C21H16ClNO4 B4584985 furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate

furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate

Cat. No.: B4584985
M. Wt: 381.8 g/mol
InChI Key: XYGSUTAXUWOSEV-CPNJWEJPSA-N
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Description

Furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate is a complex organic compound that features a furan ring, a benzamido group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the esterification of furan-2-ylmethanol with (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzamido group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl (E)-2-benzamido-3-phenylprop-2-enoate: Lacks the chlorophenyl group.

    Furan-2-ylmethyl (E)-2-amido-3-(4-chlorophenyl)prop-2-enoate: Lacks the benzamido group.

    Furan-2-ylmethyl (E)-2-benzamido-3-(4-methylphenyl)prop-2-enoate: Contains a methyl group instead of a chlorine atom.

Uniqueness

Furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4/c22-17-10-8-15(9-11-17)13-19(21(25)27-14-18-7-4-12-26-18)23-20(24)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,24)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGSUTAXUWOSEV-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate
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furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate
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furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate
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furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate
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furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate
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